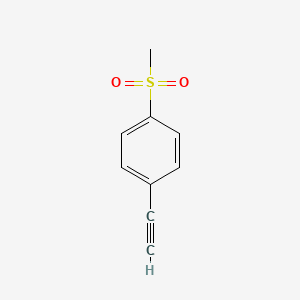

1-Ethynyl-4-(methylsulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDRFMWWROMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621932 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340771-31-5 | |

| Record name | 1-Ethynyl-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Ethynyl-4-(methylsulfonyl)benzene, a valuable building block in medicinal chemistry and materials science. The described methodology is broken down into a two-step process, commencing with a Sonogashira coupling reaction followed by a deprotection step. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Introduction

This compound is an organic compound featuring a terminal alkyne and a methylsulfonyl group attached to a benzene ring. The ethynyl group serves as a versatile handle for further chemical modifications, such as click chemistry and cross-coupling reactions, while the electron-withdrawing methylsulfonyl moiety can modulate the electronic properties and metabolic stability of derivative molecules. These characteristics make it a sought-after intermediate in the synthesis of pharmaceuticals and functional materials. This guide details a robust synthetic route starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a two-step sequence. The first step involves the palladium-catalyzed Sonogashira coupling of a 4-halophenyl methyl sulfone with trimethylsilylacetylene (TMSA). The resulting trimethylsilyl-protected alkyne is then subjected to deprotection to yield the final product. 4-Bromophenyl methyl sulfone is a readily available starting material for this pathway.

Caption: Overall synthesis pathway for this compound.

Step 1: Sonogashira Coupling of 4-Bromophenyl methyl sulfone and Trimethylsilylacetylene

The initial step involves the formation of a carbon-carbon bond between 4-bromophenyl methyl sulfone and trimethylsilylacetylene. This is achieved through a Sonogashira coupling reaction, a powerful method for the synthesis of substituted alkynes.

Experimental Protocol

Materials:

-

4-Bromophenyl methyl sulfone

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, inert-atmosphere flask, add 4-bromophenyl methyl sulfone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent.

-

To the stirred suspension, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [1] |

| Purity | >95% (by NMR) | - |

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling step.

Step 2: Desilylation of ((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. A mild and efficient method for this transformation is the use of potassium carbonate in methanol.[2]

Experimental Protocol

Materials:

-

((4-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve ((4-(methylsulfonyl)phenyl)ethynyl)trimethylsilane (1.0 eq) in methanol.

-

Add potassium carbonate (0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[2]

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound as a solid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | >90% | [2] |

| Purity | >98% (by NMR) | - |

Experimental Workflow

Caption: Experimental workflow for the desilylation step.

Alternative Starting Material: 4-Iodophenyl methyl sulfone

While 4-bromophenyl methyl sulfone is a suitable starting material, 4-iodophenyl methyl sulfone can also be employed in the Sonogashira coupling, often with higher reactivity. If not commercially available, it can be synthesized from 4-iodothioanisole.

Synthesis of 4-Iodophenyl methyl sulfone

Materials:

-

4-Iodothioanisole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-iodothioanisole (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

-

Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-iodophenyl methyl sulfone.

Quantitative Data for Oxidation

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [3] |

| Purity | >97% | - |

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for obtaining this compound. The use of a Sonogashira coupling followed by a simple desilylation step offers high yields and purity. The provided experimental protocols and workflows are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this versatile chemical intermediate.

References

1-Ethynyl-4-(methylsulfonyl)benzene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene. This compound, featuring a terminal alkyne and a methylsulfonyl group, is a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the reactive ethynyl moiety make it an interesting candidate for various chemical transformations, including click chemistry and cross-coupling reactions. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its structural characteristics.

Chemical Structure and Identification

This compound is an aromatic organic compound. The structure consists of a benzene ring substituted with an ethynyl group (-C≡CH) and a methylsulfonyl group (-SO₂CH₃) at the para position (1,4-substitution).

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 340771-31-5[1][2][3] |

| Molecular Formula | C₉H₈O₂S[1][2] |

| SMILES | O=S(C1=CC=C(C#C)C=C1)(C)=O[1] |

| InChI | InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3 |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties like melting and boiling points are primarily based on predictions. The presence of the polar methylsulfonyl group is expected to increase its solubility in polar organic solvents.[1]

| Property | Value | Source |

| Molecular Weight | 180.22 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Boiling Point | 327.7 ± 34.0 °C | Predicted |

| Density | 1.25 ± 0.1 g/cm³ | Predicted |

| LogP | 1.0714 | [1] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[3] The synthesis involves the desilylation of a protected alkyne precursor.

Experimental Protocol

Reaction: Desilylation of (4-methylsulfonylphenylethynyl)trimethylsilane.

Materials:

-

(4-methylsulfonylphenylethynyl)trimethylsilane (20.7 g, 82.0 mmol)

-

Tetrabutylammonium fluoride hydrate (8.80 g, 27.3 mmol)

-

Tetrahydrofuran (THF), anhydrous (450 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate

-

Dichloromethane

-

Hexane

-

Silica gel (230-400 mesh)

Procedure:

-

To a solution of (4-methylsulfonylphenylethynyl)trimethylsilane in tetrahydrofuran, add tetrabutylammonium fluoride hydrate. The reaction mixture will immediately turn from yellow to red.

-

Monitor the reaction, which should be complete within 5 minutes.

-

Remove the solvent under vacuum.

-

To the residue, add water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Suspend the residue in dichloromethane and filter off any insoluble material.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using an eluent of 0-25% ethyl acetate in hexane to yield 1-ethynyl-4-methylsulfonylbenzene as a yellow solid (10.7 g, 72% yield).[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

The aromatic protons would appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

The acetylenic proton (-C≡CH) would likely be a singlet around δ 3.0-3.5 ppm.

-

The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet around δ 3.0-3.2 ppm.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the region of δ 120-145 ppm.

-

The two acetylenic carbons (-C≡CH) would appear in the range of δ 80-90 ppm.

-

The methyl carbon of the sulfonyl group would be found around δ 44-46 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A weak to medium absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

-

Strong absorptions in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the S=O stretching of the sulfonyl group.

-

Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C stretching.

Mass Spectrometry (MS) (Predicted)

-

The molecular ion peak (M⁺) would be observed at m/z = 180.

-

Common fragmentation patterns would likely involve the loss of the methyl group (M-15), the entire methylsulfonyl group (M-79), or cleavage of the ethynyl group.

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility in a variety of chemical reactions.

-

The terminal alkyne functionality makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the facile construction of 1,2,3-triazole-containing molecules. It can also participate in Sonogashira coupling and other cross-coupling reactions.

-

The methylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the acetylenic proton. Sulfone moieties are present in numerous biologically active compounds and can act as hydrogen bond acceptors, potentially influencing drug-receptor interactions.

Given these features, this compound is a promising building block for the synthesis of novel compounds for:

-

Drug Discovery: As a fragment for library synthesis to explore new chemical space.

-

Materials Science: For the creation of functional polymers and other advanced materials.

Biological Activity

To date, there is no specific publicly available information on the biological activity or signaling pathway involvement of this compound. However, the sulfone moiety is a common feature in a number of approved drugs with diverse therapeutic applications. Further screening of this compound in various biological assays would be necessary to determine its potential pharmacological profile.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable and versatile chemical building block. Its bifunctional nature, combining a reactive alkyne with a polar sulfonyl group, makes it an attractive starting material for the development of new molecules in drug discovery and materials science. While comprehensive experimental data on its properties and biological activity are still limited, this guide provides a solid foundation of its known chemical characteristics and a detailed protocol for its preparation, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 1-Ethynyl-4-(methylsulfonyl)benzene (CAS: 340771-31-5) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-4-(methylsulfonyl)benzene (CAS: 340771-31-5), a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a known synthesis protocol, and explores its applications, particularly as a terminal alkyne for the construction of complex molecular architectures. While direct evidence of this specific compound in advanced clinical or preclinical studies is limited, this guide illustrates its potential role in drug discovery by drawing parallels with structurally similar compounds that have shown significant therapeutic activity. This includes a detailed examination of the role of the ethynylphenyl moiety in the development of potent kinase inhibitors, complete with representative experimental workflows and signaling pathway diagrams to provide researchers with a practical framework for its application.

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with an ethynyl group and a methylsulfonyl group.[1] The presence of the terminal alkyne makes it a valuable precursor for a variety of chemical transformations, including Sonogashira coupling and "click chemistry" reactions.[2] The methylsulfonyl group, a strong electron-withdrawing group, influences the electronic properties of the molecule, enhancing its reactivity and modulating the properties of its derivatives.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 340771-31-5 |

| Molecular Formula | C₉H₈O₂S |

| Molecular Weight | 180.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Ethynylphenyl methyl sulfone, Benzene, 1-ethynyl-4-(methylsulfonyl)- |

Table 2: Physical and Chemical Properties

| Property | Value |

| Purity | ≥98% |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.57 |

| Topological Polar Surface Area (TPSA) | 34.14 Ų |

| logP | 1.0714 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

| Storage | Store at room temperature in a dry, sealed place. |

Synthesis Protocol

A common method for the synthesis of this compound involves the desilylation of a protected alkyne precursor. The following protocol is a representative example:

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, with a reactive alkyne and a modifiable sulfonyl group, makes it an attractive starting material in several fields.

Medicinal Chemistry and Drug Discovery

The ethynylphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of potent therapeutic agents. While specific research detailing the direct use of this compound in drug development is not extensively published, its structural motifs are present in compounds with significant biological activity.

Case Study: AKE-72, a Potent Pan-BCR-ABL Inhibitor

A notable example is the discovery of AKE-72, a potent inhibitor of the BCR-ABL kinase, including the drug-resistant T315I mutant, which is implicated in Chronic Myeloid Leukemia (CML).[3] AKE-72 features a 3-((3-amino-1H-indazol-4-yl)ethynyl)phenyl moiety, demonstrating the importance of the ethynyl-benzene core in achieving high-affinity binding to the kinase active site. The synthesis of such inhibitors often involves a key Sonogashira coupling step where a terminal alkyne, structurally analogous to this compound, is coupled with an appropriate heterocyclic partner.

Hypothetical Signaling Pathway: BCR-ABL Inhibition

The following diagram illustrates the general mechanism of action for a BCR-ABL inhibitor.

Caption: BCR-ABL kinase inhibition by a derivative.

Representative Experimental Workflow: Kinase Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of kinase inhibitors, a process where this compound could serve as a key starting material.

References

- 1. CAS 340771-31-5 | 1-Ethynyl-4-(methylsulphonyl)-benzene - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 1-Ethynyl-4-(methylsulfonyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Ethynyl-4-(methylsulfonyl)benzene. Due to the limited availability of directly published spectra, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Ethynylphenyl methyl sulfone, p-(Methylsulfonyl)phenylacetylene

-

CAS Number: 340771-31-5

-

Molecular Formula: C₉H₈O₂S

-

Molecular Weight: 180.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic H (ortho to -SO₂CH₃) |

| ~7.65 | Doublet | 2H | Aromatic H (ortho to -C≡CH) |

| ~3.40 | Singlet | 1H | Acetylenic H (-C≡CH ) |

| ~3.05 | Singlet | 3H | Methyl H (-SO₂CH₃ ) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Aromatic C (ipso, attached to -SO₂CH₃) |

| ~133 | Aromatic C (ortho to -SO₂CH₃) |

| ~128 | Aromatic C (ortho to -C≡CH) |

| ~127 | Aromatic C (ipso, attached to -C≡CH) |

| ~83 | Acetylenic C (-C ≡CH) |

| ~80 | Acetylenic C (-C≡C H) |

| ~45 | Methyl C (-SO₂CH₃ ) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2110 | Medium, Sharp | C≡C stretch (alkyne) |

| ~1600, 1485 | Medium | C=C stretch (aromatic ring) |

| ~1320, 1150 | Strong | S=O stretch (sulfonyl) |

| ~840 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 165 | Medium | [M - CH₃]⁺ |

| 101 | High | [M - SO₂CH₃]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Securely cap the tube and vortex until the sample is completely dissolved.

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR spectrometer.

-

Acquire the spectra using standard instrument parameters for ¹H and ¹³C NMR. This includes tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming to optimize magnetic field homogeneity.

-

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the signals in both spectra.

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

-

This compound (~1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (~100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Gently grind the KBr in the agate mortar to a fine powder.

-

Add the sample to the mortar and mix thoroughly with the KBr. The mixture should have a uniform, fine consistency.

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the background spectrum (air).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the significant absorption peaks.

Caption: Experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

This compound (~1 mg)

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Vial

-

Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

-

Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the solution can be injected if using a GC-MS or LC-MS system.

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Caption: Logical relationship of the parent molecule to its predicted mass fragments.

Physical properties of 1-Ethynyl-4-(methylsulfonyl)benzene (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of the compound 1-Ethynyl-4-(methylsulfonyl)benzene. It includes a summary of its physical characteristics and standardized experimental protocols for their determination, which are crucial for its application in research and drug development.

Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various scientific contexts. Below is a summary of the available data for this compound.

Data Presentation

| Physical Property | Value | Source |

| Melting Point | Data not available in the reviewed literature. | N/A |

| Boiling Point | 327.7 ± 34.0 °C (Predicted) | |

| Solubility | Specific data not available. A general protocol for determination is provided below. | N/A |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for ascertaining the melting point, boiling point, and solubility of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a key indicator of a compound's purity.[1][2] A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[1][3]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[3]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[4]

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[1]

Boiling Point Determination (Microscale Method)

For small quantities of a substance, a microscale boiling point determination is appropriate.[5]

Apparatus:

-

Melting point apparatus or Thiele tube[6]

-

Small test tube or Durham tube[6]

-

Capillary tube, sealed at one end

-

Thermometer

Procedure:

-

A few drops of the liquid sample are placed in a small test tube.[7]

-

A capillary tube, with its open end down, is placed inside the test tube containing the sample.[6]

-

The test tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[5][6]

-

As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed, and then the heat source is removed.

-

The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about a compound's polarity and potential intermolecular interactions.[8][9]

Apparatus:

-

Small test tubes

-

Spatula

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H₂SO₄)[10]

Procedure:

-

Approximately 25 mg of the compound is placed into a small test tube.[8]

-

0.75 mL of the selected solvent is added in small portions.[8]

-

The test tube is shaken vigorously after each addition.

-

The compound is classified as "soluble" if it dissolves completely. It is deemed "insoluble" if it does not visibly dissolve.[9]

-

This process is repeated for a range of solvents to create a solubility profile. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.[11]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a novel or uncharacterized compound.

Caption: Workflow for Physical Property Determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. chymist.com [chymist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

Reactivity of the Ethynyl Group in 1-Ethynyl-4-(methylsulfonyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile bifunctional organic compound featuring a terminal alkyne (ethynyl group) and a potent electron-withdrawing methylsulfonyl group attached to a benzene ring. This unique combination of functional groups imparts distinct reactivity to the ethynyl moiety, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The electron-deficient nature of the aromatic ring, induced by the sulfonyl group, significantly influences the reactivity of the ethynyl group in various transformations, including coupling reactions, cycloadditions, and nucleophilic additions. This technical guide provides a comprehensive overview of the reactivity of the ethynyl group in this compound, complete with experimental protocols and quantitative data where available.

Core Reactivity Profile

The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, both through inductive and resonance effects. This electronic influence is transmitted through the benzene ring to the ethynyl group, resulting in a polarization of the carbon-carbon triple bond and an increase in the acidity of the terminal acetylenic proton. This heightened reactivity makes the ethynyl group in this compound a versatile handle for a variety of chemical transformations.

Key Reactions of the Ethynyl Group

The activated nature of the ethynyl group in this compound allows it to participate in a range of important organic reactions. The primary reaction classes explored for this compound and its analogs are Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and nucleophilic additions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The increased acidity of the terminal proton in this compound facilitates the formation of the key copper acetylide intermediate, often leading to high yields and mild reaction conditions.

Logical Workflow for Sonogashira Coupling:

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).

-

Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.).

-

To the stirred solution, add the terminal alkyne (1.0-1.2 eq.) via syringe.

-

The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Aryl Alkynes

The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides, demonstrating the generally high efficiency of this reaction.

| Terminal Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 95 |

| 1-Ethynyl-4-nitrobenzene | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | 88 |

| 1-Ethynyl-4-methoxybenzene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 92 |

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. The electron-withdrawing methylsulfonyl group in this compound is expected to enhance the reactivity of the alkyne in this transformation.

Signaling Pathway for CuAAC Reaction:

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

A general protocol for the copper(I)-catalyzed cycloaddition of an alkyne with an azide is provided below.

-

In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

To this solution, add a copper(II) sulfate solution (e.g., 0.1 M in water, 0.01-0.05 eq.) followed by a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 0.1-0.2 eq.) to generate the active Cu(I) catalyst in situ.

-

The reaction mixture is stirred vigorously at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data for CuAAC Reactions of Aryl Alkynes

The following table presents typical yields for the CuAAC reaction between various aryl alkynes and benzyl azide, highlighting the high efficiency of this transformation.

| Aryl Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 1-4 | >95 |

| 1-Ethynyl-4-nitrobenzene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 1 | 91 |

| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 2 | 93 |

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Nucleophilic Addition (Michael Addition)

The electron-withdrawing methylsulfonyl group renders the ethynyl group in this compound susceptible to nucleophilic attack, in a reaction analogous to a Michael addition. Nucleophiles such as thiols and amines can add across the triple bond, typically with anti-stereoselectivity, to form vinyl sulfones.

Logical Relationship for Michael Addition:

Caption: Logical relationship in a Michael addition reaction.

Experimental Protocol: General Procedure for Thiol-Michael Addition

While a specific protocol for this compound is not available, a general procedure for the Michael addition of a thiol to an activated alkyne is as follows:

-

Dissolve the activated alkyne (1.0 eq.) in a suitable solvent (e.g., THF, ethanol, or acetonitrile).

-

Add the thiol (1.0-1.2 eq.) to the solution.

-

In some cases, a catalytic amount of a base (e.g., triethylamine or DBU) is added to facilitate the reaction by generating the more nucleophilic thiolate.

-

The reaction is stirred at room temperature or heated, and its progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the vinyl sulfide product.

Quantitative Data for Michael Addition to Activated Alkynes

The following table provides representative yields for the Michael addition of thiols to various activated alkynes.

| Activated Alkyne | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylpropiolic acid | Thiophenol | Et₃N | EtOH | RT | 2 | 90 |

| Ethyl propiolate | Benzyl mercaptan | DBU | CH₂Cl₂ | RT | 1 | 95 |

| 3-Butyn-2-one | Thiophenol | None | Neat | RT | 0.5 | 93 |

Note: The data presented are from various sources and are intended to be representative. Actual yields may vary depending on the specific substrates and reaction conditions.

Conclusion

The ethynyl group in this compound exhibits enhanced reactivity due to the strong electron-withdrawing nature of the methylsulfonyl substituent. This makes it a valuable synthon for a variety of important chemical transformations, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions, and nucleophilic additions. The protocols and data presented in this guide, while generalized from related systems due to a lack of specific literature on the title compound, provide a strong foundation for researchers and drug development professionals to design and execute synthetic strategies utilizing this versatile building block. Further investigation into the specific reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.

The Strategic Role of the Methylsulfonyl Group in 1-Ethynyl-4-(methylsulfonyl)benzene: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive analysis of 1-Ethynyl-4-(methylsulfonyl)benzene, a versatile building block for researchers, scientists, and drug development professionals. The document elucidates the pivotal role of the methylsulfonyl group in influencing the compound's physicochemical properties, reactivity, and potential applications in medicinal chemistry and materials science.

Core Compound Overview

This compound (CAS No. 340771-31-5) is an organic compound featuring a benzene ring substituted with an ethynyl group and a methylsulfonyl group at the para position.[1][2] This unique substitution pattern imparts a distinct set of chemical characteristics that are of significant interest in the synthesis of complex organic molecules. The presence of the terminal alkyne functionality allows for a range of coupling reactions, while the methylsulfonyl group acts as a potent electron-withdrawing moiety, modulating the electronic properties of the aromatic system.[1]

Physicochemical Properties

The methylsulfonyl group significantly influences the physicochemical properties of the benzene ring. Its strong electron-withdrawing nature enhances the compound's polarity and is expected to increase its solubility in polar organic solvents.[1] A summary of the available quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂S | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| CAS Number | 340771-31-5 | [1] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 327.7 ± 34.0 °C | [3] |

| Hammett Constant (σp) | 0.73 | |

| Hammett Constant (σm) | 0.64 |

Note: Experimental data for melting point and solubility were not available in the reviewed literature. The provided density and boiling point are predicted values.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the desilylation of a protected alkyne precursor.[1] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [1]

-

Starting Material: (4-methylsulfonylphenylethynyl)trimethylsilane

-

Reagents: Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF), Ethyl acetate, Dichloromethane, Water, Brine, Magnesium sulfate.

-

Procedure:

-

Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane in THF.

-

Add a solution of TBAF in THF to the reaction mixture.

-

Monitor the reaction until completion (e.g., by TLC).

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Suspend the crude product in dichloromethane and filter to remove any insoluble material.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude product by flash chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain this compound.

-

References

An In-depth Technical Guide to the Applications of 1-Ethynyl-4-(methylsulfonyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(methylsulfonyl)benzene is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis. Its unique electronic properties, stemming from the presence of a terminal alkyne and a potent electron-withdrawing methylsulfonyl group, render it a highly valuable building block for the construction of complex organic molecules. This technical guide explores the core applications of this compound, with a particular focus on its utility in Sonogashira cross-coupling reactions and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in research and development, particularly within the pharmaceutical and materials science sectors.

Introduction

The strategic incorporation of specific functional groups is paramount in the design and synthesis of novel molecular entities with desired chemical and biological properties. This compound (CAS 340771-31-5), also known as 4-ethynylphenyl methyl sulfone, presents a compelling scaffold for synthetic chemists.[1] The molecule's terminal alkyne functionality serves as a versatile handle for carbon-carbon bond formation, while the para-substituted methylsulfonyl group significantly influences the reactivity of the aromatic ring and the acidity of the alkynyl proton. This guide will delve into the primary synthetic transformations where this compound serves as a key reactant, providing practical guidance for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 340771-31-5 | [2] |

| Molecular Formula | C₉H₈O₂S | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (commercially available) | [2] |

Core Applications in Organic Synthesis

The synthetic utility of this compound is predominantly centered around the reactivity of its terminal alkyne group. The two most prominent applications are the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4][5][6] this compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of substituted diarylacetylenes.

The general workflow for a Sonogashira coupling reaction involving this compound is depicted below.

Figure 1: General workflow for a Sonogashira cross-coupling reaction.

The catalytic cycle for the Sonogashira coupling is a well-established process involving both the palladium catalyst and the copper co-catalyst.

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The following table summarizes representative yields for Sonogashira coupling reactions with various aryl halides. While specific data for this compound is limited in readily available literature, the data for analogous terminal alkynes provides a strong indication of expected reactivity and yields.

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | RT | 2 | 95 | [4] |

| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80°C | 8 | 96 | [4] |

| 3 | 4-Bromobenzonitrile | 1-Octyne | Pd(PPh₃)₂Cl₂ | Surfactant/H₂O | 40°C | 12 | 57 | [7] |

| 4 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / TBAF·3H₂O | N/A (neat) | 80°C | 0.5 | 99 | [6] |

| 5 | 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd catalyst / CuI | TEA | RT | 2 | 96 | [4] |

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).

-

Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired diarylacetylene.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a premier example of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[8] This reaction is prized for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in drug discovery, bioconjugation, and materials science.[8] this compound serves as an excellent alkyne component in this transformation.

The general workflow for a CuAAC reaction is straightforward and often proceeds under aqueous conditions.

Figure 3: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide.

Figure 4: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following table provides examples of yields for CuAAC reactions. A Chinese patent demonstrates the synthesis of a triazole derivative from this compound, highlighting its practical application.

| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 1 | >95 | [8] |

| 2 | 1-Ethynylcyclohexene | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 1 | >95 | [8] |

| 3 | This compound | Substituted Aryl Azide | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |

| 4 | 2-Ethynylpyridine | Benzyl Azide | CuSO₄ / Na Ascorbate | t-BuOH/H₂O | RT | 1 | >95 | [8] |

| 5 | Propargyl alcohol | Azidothymidine (AZT) | CuI | DMF | RT | 12 | 85 | [10] |

Note: The Chinese patent[9] describes the synthesis and provides NMR data for a triazole derivative of this compound but does not specify the yield.

-

Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).

-

Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up: Upon completion, add water to the reaction mixture and cool in an ice bath to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Heterocycle Synthesis

The Sonogashira coupling and CuAAC reactions utilizing this compound are powerful tools for the synthesis of diverse heterocyclic compounds and have significant implications for drug discovery.

The resulting diarylacetylene and 1,2,3-triazole scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and antibacterial compounds.[11][12][13][14][15][16][17][18][19][20] The methylsulfonyl group can act as a hydrogen bond acceptor and enhance the solubility and metabolic stability of drug candidates.

For instance, the synthesis of novel triazole compounds, as described in a Chinese patent, involves the reaction of this compound with an azide, yielding a product with the following partial characterization: ¹H NMR (400MHz, CD₃OD) δ 7.89 (d, J = 8.4Hz, 2H), 7.83 (d, J = 8.0Hz, 1H), 7.76 (d, J = 8.4Hz, 2H), 7.44 (d, J = 8.0Hz, 1H), 7.32 (s, 1H), 7.18 (t, J = 7.6Hz, 1H), 7.10 (t, J = 7.6Hz).[9] This demonstrates the direct applicability of this reagent in generating novel chemical entities for potential pharmaceutical development.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its participation in robust and efficient reactions such as the Sonogashira coupling and CuAAC allows for the straightforward synthesis of complex diarylacetylenes and 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing nature of the methylsulfonyl group imparts unique reactivity and offers a handle for modulating the physicochemical properties of the resulting molecules. The applications of these synthetic methodologies are particularly relevant to the field of drug discovery, where the rapid and efficient generation of diverse molecular scaffolds is of paramount importance. This guide provides a foundational understanding and practical protocols to encourage the broader application of this compound in the synthesis of novel and functional organic molecules.

References

- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN115536638A - ä¸ç§ä¸æ°®åç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of a potent inhibitor of class 1 DYRK kinases as a suppressor of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethynyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(methylsulfonyl)benzene, a versatile bifunctional organic compound, has emerged as a valuable building block in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, chemical properties, and applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and characterization data are presented to facilitate its use in the laboratory.

Introduction

This compound, also known as 4-ethynylphenyl methyl sulfone, is an aromatic compound featuring both a reactive terminal alkyne and an electron-withdrawing methylsulfonyl group. This unique combination of functional groups makes it a highly useful intermediate for the synthesis of more complex molecules through various coupling reactions, most notably the Sonogashira coupling and click chemistry. The methylsulfonyl moiety can influence the electronic properties and biological activity of target molecules, making this compound particularly attractive for the design of novel therapeutic agents.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 340771-31-5 | [1][2] |

| Molecular Formula | C₉H₈O₂S | [1][2] |

| Molecular Weight | 180.22 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage | Store at room temperature in a dry, sealed place. | [1][2] |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound involves the desilylation of a protected alkyne precursor. A detailed experimental protocol is provided below.

Synthesis of this compound from (4-methylsulfonylphenylethynyl)trimethylsilane

This two-step process typically involves a Sonogashira coupling to introduce the protected alkyne, followed by deprotection.

Step 1: Sonogashira Coupling of 1-Iodo-4-(methylsulfonyl)benzene with Ethynyltrimethylsilane

A mixture of 1-iodo-4-(methylsulfonyl)benzene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is reacted with ethynyltrimethylsilane. The reaction is typically carried out under an inert atmosphere.

Step 2: Desilylation of (4-methylsulfonylphenylethynyl)trimethylsilane

The protected alkyne from Step 1 is then deprotected using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Detailed Experimental Protocol (based on analogous procedures):

-

Materials:

-

(4-methylsulfonylphenylethynyl)trimethylsilane

-

Tetrabutylammonium fluoride hydrate (TBAF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Dichloromethane

-

Water

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

To a solution of (4-methylsulfonylphenylethynyl)trimethylsilane in anhydrous tetrahydrofuran (THF), add tetrabutylammonium fluoride hydrate.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically rapid.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add water and extract the mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Suspend the residue in dichloromethane and filter off any insoluble material.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of 0-25% ethyl acetate in hexane) to afford this compound as a yellow solid.

-

Logical Workflow for the Synthesis:

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets or two doublets in the range of ~7.5-8.0 ppm), a singlet for the ethynyl proton (~3.0-3.5 ppm), and a singlet for the methylsulfonyl protons (~3.0-3.2 ppm). |

| ¹³C NMR | Aromatic carbons, two distinct alkyne carbons (~80-90 ppm), and a methyl carbon of the sulfonyl group. |

| IR Spectroscopy | Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and strong S=O stretches (~1320 and 1150 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 180.22. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The terminal alkyne provides a handle for elaboration into more complex structures, while the methylsulfonyl group can impart desirable pharmacokinetic properties or engage in specific interactions with biological targets.

Role as a Synthetic Intermediate

-

Sonogashira Coupling: The ethynyl group readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, allowing for the construction of extended conjugated systems.

-

Click Chemistry: As a terminal alkyne, it is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole linkages. This is a highly efficient and bioorthogonal reaction widely used in medicinal chemistry to link molecular fragments.

-

Other Alkyne Reactions: The alkyne can undergo a variety of other transformations, including hydration, hydroamination, and cycloaddition reactions, further expanding its synthetic utility.

Use in the Synthesis of Kinase Inhibitors

While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not prevalent in the readily accessible literature, its structural motifs are highly relevant to this class of drugs. Many kinase inhibitors feature a heterocyclic core to which various substituted phenyl rings are attached. The ability to introduce the methylsulfonylphenyl group via a stable ethynyl linkage makes this compound a valuable tool for structure-activity relationship (SAR) studies in the development of new kinase inhibitors. For instance, it could be used to synthesize analogs of known inhibitors to probe the importance of the sulfone group for binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition:

The general structure of many kinase inhibitors involves a core scaffold that binds to the ATP-binding site of the kinase, with side chains that extend into surrounding pockets to enhance potency and selectivity. Derivatives of this compound could be designed to target various kinases implicated in diseases such as cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for the facile introduction of the methylsulfonylphenyl moiety into a wide range of molecular scaffolds. While its full potential in drug discovery is still being explored, its utility in constructing compound libraries and as a key intermediate in the synthesis of targeted therapeutics is clear. This guide provides the necessary foundational information for researchers to effectively utilize this compound in their synthetic endeavors. Further research into the biological activities of its direct derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Safety and Handling of 1-Ethynyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-(methylsulfonyl)benzene (CAS No: 340771-31-5), a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a complete, officially recognized Safety Data Sheet (SDS) for this specific compound, this guide consolidates data from supplier information and extrapolates from the known hazards of structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

This compound is an organic compound featuring both an ethynyl and a methylsulfonyl functional group attached to a benzene ring.[1] The ethynyl group provides a site for various chemical reactions, such as coupling reactions, while the electron-withdrawing methylsulfonyl group influences the compound's reactivity and physical properties.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Ethynyl-4-(methylsulfanyl)benzene (Analog) |

| CAS Number | 340771-31-5[2] | 56041-85-1[3] |

| Molecular Formula | C₉H₈O₂S[2] | C₉H₈S[3] |

| Molecular Weight | 180.22 g/mol [2] | 148.23 g/mol [3] |

| Physical State | White to yellow powder or crystals | Not specified |

| Storage Temperature | Sealed in dry, 2-8°C | Not specified |

Hazard Identification and GHS Classification

While a definitive GHS classification for this compound is not widely published, information from chemical suppliers and data from analogous compounds suggest the following classification.

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Note: Based on the closely related analog 1-Ethynyl-4-(methylsulfanyl)benzene, the following hazards may also be present and should be considered:[3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH-approved standards. A face shield may be necessary for splash-prone operations.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber, minimum layer thickness 0.11 mm) that have been inspected for integrity prior to use.

-

Clothing: A lab coat or a chemical-resistant suit should be worn to prevent skin contact.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the substance is handled in a way that generates dust, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release and Disposal

-

Accidental Release:

-

Ensure adequate ventilation.

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation. Sweep up the spilled solid material carefully and place it in a suitable, closed container for disposal.

-

Do not let the product enter drains.

-

-

Disposal:

-

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

-

Experimental Protocols

Synthesis of this compound[4]

This protocol describes the deprotection of a silyl-protected precursor to yield the target compound.

Materials:

-

(4-methylsulfonylphenylethynyl)trimethylsilane

-

Tetrabutylammonium fluoride hydrate (TBAF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (4-methylsulfonylphenylethynyl)trimethylsilane (1.0 eq) in tetrahydrofuran.

-

Add tetrabutylammonium fluoride hydrate (0.33 eq) to the solution. The reaction mixture should change color from yellow to red.

-

Monitor the reaction by an appropriate method (e.g., TLC). The reaction is typically complete within 5 minutes.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Suspend the residue in dichloromethane and filter off any insoluble material.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude product by flash chromatography (e.g., silica gel, eluting with a gradient of 0-25% ethyl acetate in hexane) to obtain 1-ethynyl-4-methylsulfonylbenzene as a yellow solid.

Visualizations

The following diagrams illustrate a logical workflow for assessing and controlling the hazards associated with this compound, and a visual representation of the experimental workflow for its synthesis.

References

Methodological & Application

Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene from 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-ethynyl-4-(methylsulfonyl)benzene via the desilylation of 1-(methylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]benzene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, and its efficient removal is a crucial step in many synthetic routes. The protocols outlined below are based on established methods for TMS deprotection and are adaptable for various research and development applications, particularly in medicinal chemistry and materials science where the ethynyl functionality serves as a key building block.

Introduction

Terminal alkynes are versatile functional groups in organic synthesis, participating in a wide array of transformations such as Sonogashira coupling, click chemistry, and acetylide addition reactions. The synthesis of complex molecules often requires the protection of the terminal alkyne proton to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for this purpose due to its ease of installation and selective removal under mild conditions. This application note focuses on the final deprotection step to yield the free terminal alkyne, this compound, a potentially valuable intermediate in the development of novel pharmaceuticals and functional materials.

Data Presentation: Comparison of TMS Deprotection Methods

Several reagents and conditions can be employed for the cleavage of the C-Si bond in TMS-protected alkynes. The choice of method often depends on the substrate's sensitivity to basic or fluoride-ion conditions and the desired reaction scale. Below is a summary of common methods applicable to the target transformation.

| Method | Reagents | Solvent(s) | Typical Temperature | Typical Reaction Time | Key Considerations |

| Potassium Carbonate | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 4 hours | Mild, cost-effective, and common for substrates tolerant of basic conditions.[1][2][3][4] |

| Tetrabutylammonium Fluoride | Tetrabutylammonium Fluoride (TBAF) | THF | 0 °C to Room Temp. | 30 minutes - 2 hours | Highly effective due to the high affinity of fluoride for silicon.[2][3][5][6] May require anhydrous conditions. |

| Copper(I) Sulfate/Sodium Ascorbate | Copper(I) Sulfate (CuSO₄), Sodium Ascorbate | Various | Room Temperature | Short | A mild and efficient alternative method.[7] |

Experimental Protocols